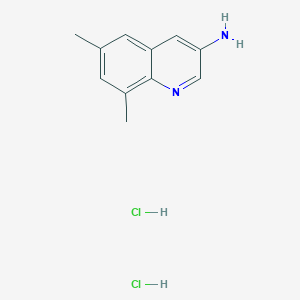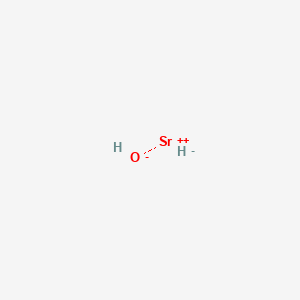
Strontium monohydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium monohydroxide is a chemical compound with the formula HOSr. It has a molecular weight of 104.63 g/mol and is composed of strontium (Sr) and hydroxide (OH) ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium monohydroxide can be synthesized through various methods. One common approach involves the reaction of strontium metal with water, resulting in the formation of this compound and hydrogen gas:
Sr+H2O→HOSr+H2
This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting strontium oxide (SrO) with water. This method is preferred due to its efficiency and scalability:
SrO+H2O→HOSr
The reaction is exothermic and must be carefully managed to prevent overheating .
Chemical Reactions Analysis
Types of Reactions: Strontium monohydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form strontium oxide (SrO) and water.
Reduction: It can be reduced to strontium metal and water.
Substitution: It can participate in substitution reactions with other hydroxides or acids.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Typically involves acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Strontium oxide (SrO) and water.
Reduction: Strontium metal and water.
Substitution: Strontium salts (e.g., strontium chloride) and water.
Scientific Research Applications
Strontium monohydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in bone regeneration and growth stimulation due to its similarity to calcium.
Medicine: Explored for its use in targeted drug delivery and as an immunotherapeutic agent.
Industry: Utilized in wastewater treatment, agriculture, and as a gas sensor for detecting toxic gases .
Mechanism of Action
The mechanism of action of strontium monohydroxide is primarily based on its similarity to calcium. It can incorporate into bone tissue, promoting osteoblast function and inhibiting osteoclast function. This dual action enhances bone strength and reduces fracture risk. Additionally, this compound can interact with various molecular targets and pathways involved in bone metabolism .
Comparison with Similar Compounds
Strontium monohydroxide is similar to other alkaline earth metal hydroxides, such as calcium hydroxide (CaOH) and barium hydroxide (BaOH). it has unique properties that make it distinct:
Calcium Hydroxide (CaOH): Similar in structure and reactivity but more commonly used in medical and dental applications.
Barium Hydroxide (BaOH): Similar in structure but more toxic and less commonly used in biological applications .
Properties
CAS No. |
12141-14-9 |
|---|---|
Molecular Formula |
H2OSr |
Molecular Weight |
105.64 g/mol |
IUPAC Name |
strontium;hydride;hydroxide |
InChI |
InChI=1S/H2O.Sr.H/h1H2;;/q;+2;-1/p-1 |
InChI Key |
DMNUNMYKYXNOGH-UHFFFAOYSA-M |
Canonical SMILES |
[H-].[OH-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
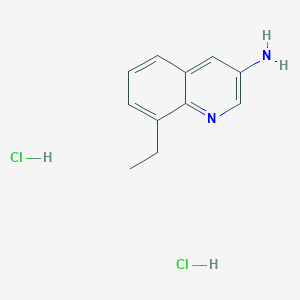
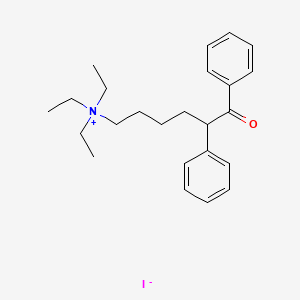
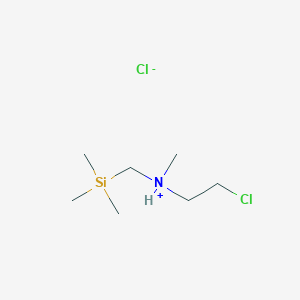
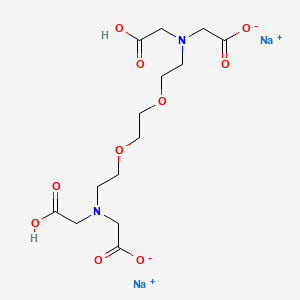
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
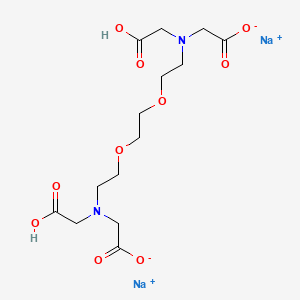
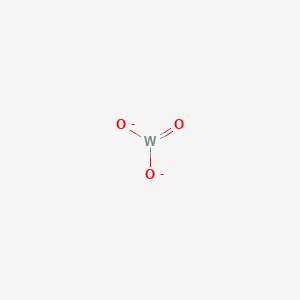
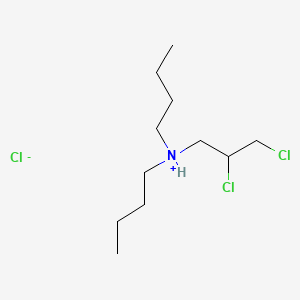
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
